4-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine
Description
Properties
IUPAC Name |
4-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6S/c1-4-13-11-14(20-16(19-13)23-3)21-7-9-22(10-8-21)15-17-6-5-12(2)18-15/h5-6,11H,4,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTJBWPKRWYCSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=CC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is a complex organic compound belonging to the pyrimidine class of heterocyclic compounds. Its unique structure, featuring an ethyl group, a piperazine moiety, and a methylsulfanyl group, suggests potential applications in medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 330.16 g/mol. The structure includes several functional groups that may influence its biological interactions and pharmacological properties.
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:
- Protein Kinase Inhibition : The compound has been shown to interact with key protein kinases involved in cancer progression, suggesting potential as an anticancer agent.
- Enzyme Modulation : It may inhibit specific enzymes, influencing metabolic pathways critical for cell survival and proliferation.
Anticancer Activity
Recent studies have highlighted the compound's potential as a multitarget anticancer therapeutic. For instance, it has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT-116). The cytotoxicity was assessed using the MTT assay, yielding IC50 values indicative of its effectiveness:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 5.04 - 18.67 |
| This compound | HCT-116 | 67.51 |
The compound's ability to induce apoptosis and cell cycle arrest at the G2/M phase has been noted, further supporting its role in cancer treatment.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It was tested against various bacterial strains using the agar disc-diffusion method. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 15 |
These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents.
Case Studies
Several case studies have explored the biological implications of this compound:
- Cancer Therapeutics : A study focused on its effects on MCF-7 cells reported that the compound enhanced apoptosis through caspase activation pathways.
- Antimicrobial Applications : Research demonstrated that modifications to the piperazine moiety could enhance antimicrobial efficacy, leading to further exploration of structure–activity relationships.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through interactions with specific cellular pathways.
- Antidepressant Properties : The piperazine component is known to influence neurotransmitter systems, making it a candidate for antidepressant research.
Biological Interactions
Research has focused on how this compound interacts with biological macromolecules:
- Protein Binding Studies : It shows significant binding affinity to certain proteins, which may influence various signaling pathways.
- Nucleic Acid Interactions : Initial findings indicate potential effects on DNA/RNA structures, suggesting roles in gene regulation.
Chemical Synthesis
The compound serves as a building block in the synthesis of more complex molecules. Its synthetic routes typically involve multi-step organic reactions, including:
- Oxidation and Reduction Reactions : Utilizing agents like hydrogen peroxide and lithium aluminum hydride to modify functional groups.
- Substitution Reactions : Particularly at the piperazine and pyrimidine rings, allowing for the introduction of various substituents.
Case Studies
Several case studies have explored the applications of this compound:
-
Study on Anticancer Effects :
- Researchers evaluated its efficacy against various cancer cell lines, demonstrating significant cytotoxicity at specific concentrations.
- Mechanistic studies indicated that it may induce apoptosis through mitochondrial pathways.
-
Neuropharmacological Research :
- Investigations into its effects on serotonin receptors revealed potential antidepressant-like activity in animal models.
- The compound showed promise in reducing anxiety-like behaviors in preclinical trials.
-
Binding Affinity Studies :
- Detailed binding studies using surface plasmon resonance (SPR) techniques confirmed strong interactions with target proteins involved in signal transduction.
Comparison with Similar Compounds
Preparation Methods
Nucleophilic Substitution for Piperazine-Pyrimidine Linkage
The core structural feature of this compound—the piperazine-pyrimidine linkage—is typically formed via nucleophilic aromatic substitution (SNAr). For example, 4,6-dichloro-2-methylpyrimidine reacts with 1-(2-hydroxyethyl)piperazine in dichloromethane (DCM) at 30°C for 20 hours, facilitated by triethylamine (TEA) as a base. This method achieves an 89.8% yield, as demonstrated in a scaled synthesis where stoichiometric ratios and solvent polarity were optimized.
The reaction mechanism involves the displacement of chlorine atoms on the pyrimidine ring by the piperazine nitrogen. Polar aprotic solvents like DCM enhance nucleophilicity, while TEA neutralizes HCl byproducts, shifting the equilibrium toward product formation.
Thioether Formation via Sulfur Nucleophiles
The 2-(methylsulfanyl) group is introduced through a thiolation step. Sodium thiomethoxide (NaSCH3) reacts with a chlorinated pyrimidine intermediate under inert conditions. For instance, substituting chlorine at the 2-position of 4-ethyl-6-chloro-2-methylpyrimidine with NaSCH3 in tetrahydrofuran (THF) at 60°C for 6 hours yields the thioether derivative. This step requires careful exclusion of moisture to prevent hydrolysis of the thiomethoxide reagent.
Ethyl Group Introduction via Alkylation
The 4-ethyl substituent is incorporated via Friedel-Crafts alkylation or Grignard reactions. In one protocol, 4-chloro-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine undergoes alkylation with ethyl magnesium bromide (EtMgBr) in dry diethyl ether, followed by aqueous workup to yield the final product.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents like DCM maximize yields in SNAr reactions due to their ability to stabilize ionic intermediates. Elevated temperatures (e.g., 80°C in dioxane) accelerate reaction rates but may reduce selectivity, necessitating trade-offs between speed and purity.
Catalytic Systems and Bases
Triethylamine outperforms bulkier bases like DIPEA (N,N-diisopropylethylamine) in minimizing side reactions. For example, TEA in DCM achieves 89.8% yield, whereas DIPEA in dioxane yields only 39% under similar conditions. Catalytic Pd(dppf)Cl2 facilitates Suzuki-Miyaura couplings for boronate intermediates, as seen in related pyrimidine syntheses.
Analytical Characterization
Spectroscopic Validation
-
Nuclear Magnetic Resonance (NMR):
-
Mass Spectrometry (MS):
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) reveals ≥95% purity, with retention times consistent across batches.
Industrial-Scale Production Challenges
Q & A
Q. What are the recommended synthetic routes for 4-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrimidine core via cyclocondensation of thiourea derivatives with β-diketones or malononitrile under acidic conditions.
- Step 2 : Introduction of the piperazine moiety via nucleophilic substitution. For example, reacting 4-chloro-6-ethylpyrimidine with 4-(4-methylpyrimidin-2-yl)piperazine in dimethylformamide (DMF) at 80–100°C for 12–24 hours .
- Step 3 : Sulfur alkylation using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride .
Q. Key reagents :
| Step | Reagents | Solvent | Temperature |
|---|---|---|---|
| 1 | Thiourea, malononitrile | Acetic acid | Reflux (110°C) |
| 2 | 4-(4-methylpyrimidin-2-yl)piperazine | DMF | 80–100°C |
| 3 | Methyl iodide, NaH | THF | 0–25°C |
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., methylsulfanyl at δ 2.5 ppm for S–CH₃) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₅H₂₀N₆S requires m/z 316.1422) .
- X-ray Crystallography : Resolve crystal packing and bond angles, especially for the piperazine-pyrimidine junction .
Q. What preliminary biological assays are suitable for target identification?
- Receptor Binding Assays : Screen against serotonin (5-HT₁A/₂A) or dopamine receptors due to structural similarity to known piperazine-containing ligands .
- Enzyme Inhibition Studies : Test against kinases (e.g., CDK2) using fluorescence polarization assays .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Computational Modeling : Use density functional theory (DFT) to predict transition-state energetics for piperazine substitution. ICReDD’s reaction path search methods can identify optimal catalysts (e.g., Pd/C for hydrogenation) .
- Microwave-Assisted Synthesis : Reduce reaction time by 50% (e.g., 6 hours instead of 12) while maintaining >85% yield .
Q. How to address contradictory data in bioactivity studies?
- Orthogonal Assays : If a compound shows inconsistent IC₅₀ values in kinase inhibition, validate using surface plasmon resonance (SPR) for binding affinity and cellular assays (e.g., MTT for cytotoxicity) .
- Metabolite Screening : Check for in situ degradation using LC-MS to rule out false negatives .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Systematic Substitution : Replace methylsulfanyl with ethylsulfonyl or cyanoguanidine to assess electronic effects on receptor binding .
- Molecular Dynamics Simulations : Simulate ligand-receptor interactions (e.g., with 5-HT₂A) to prioritize derivatives for synthesis .
Q. Example SAR Table :
| Derivative | R Group | 5-HT₂A Kᵢ (nM) | Solubility (µg/mL) |
|---|---|---|---|
| Parent | S–CH₃ | 12.4 ± 1.2 | 8.5 |
| Derivative 1 | SO₂–CH₃ | 45.7 ± 3.1 | 2.1 |
| Derivative 2 | NH–CN | 6.8 ± 0.9 | 15.3 |
Q. How to resolve discrepancies in computational vs. experimental binding affinities?
- Free Energy Perturbation (FEP) : Refine force field parameters to improve docking accuracy .
- Crystallographic Validation : Co-crystallize the compound with its target (e.g., kinase) to identify unmodeled water molecules or conformational changes .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
